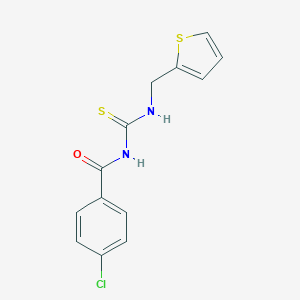
2-(pentanoylcarbamothioylamino)-N-phenylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(pentanoylcarbamothioylamino)-N-phenylbenzamide, also known as PB28, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. PB28 belongs to the class of benzamide derivatives and has a molecular weight of 426.6 g/mol.
作用机制
2-(pentanoylcarbamothioylamino)-N-phenylbenzamide exerts its therapeutic effects by binding to the sigma-2 receptor, which is overexpressed in cancer cells and activated immune cells. This binding leads to the induction of apoptosis or programmed cell death in cancer cells and the suppression of inflammation in activated immune cells. 2-(pentanoylcarbamothioylamino)-N-phenylbenzamide also modulates the activity of various signaling pathways involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
2-(pentanoylcarbamothioylamino)-N-phenylbenzamide has been shown to have a wide range of biochemical and physiological effects. It can induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. 2-(pentanoylcarbamothioylamino)-N-phenylbenzamide can also inhibit the NF-kB signaling pathway, which is involved in the regulation of inflammation. Additionally, 2-(pentanoylcarbamothioylamino)-N-phenylbenzamide can modulate the activity of various neurotransmitters and receptors in the brain, leading to its neuroprotective effects.
实验室实验的优点和局限性
2-(pentanoylcarbamothioylamino)-N-phenylbenzamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, 2-(pentanoylcarbamothioylamino)-N-phenylbenzamide has limited solubility in water, which can make it difficult to use in some experiments. Additionally, 2-(pentanoylcarbamothioylamino)-N-phenylbenzamide has a relatively short half-life, which can make it challenging to maintain a consistent concentration over time.
未来方向
There are several future directions for the study of 2-(pentanoylcarbamothioylamino)-N-phenylbenzamide. One area of research is the development of more potent and selective sigma-2 receptor ligands that can be used in the treatment of various diseases. Another area of research is the investigation of the potential synergistic effects of 2-(pentanoylcarbamothioylamino)-N-phenylbenzamide with other drugs or therapies. Additionally, more research is needed to understand the mechanisms underlying the neuroprotective effects of 2-(pentanoylcarbamothioylamino)-N-phenylbenzamide and its potential use in the treatment of neurodegenerative disorders.
合成方法
2-(pentanoylcarbamothioylamino)-N-phenylbenzamide can be synthesized through a multi-step process involving the reaction of 2-aminobenzamide with pentanoyl chloride, followed by the reaction with thiourea and phenyl isocyanate. The final product is obtained after purification using chromatographic techniques.
科学研究应用
2-(pentanoylcarbamothioylamino)-N-phenylbenzamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. 2-(pentanoylcarbamothioylamino)-N-phenylbenzamide has also been studied for its anti-inflammatory effects, which can help in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 2-(pentanoylcarbamothioylamino)-N-phenylbenzamide has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative disorders such as Alzheimer's disease.
属性
分子式 |
C19H21N3O2S |
|---|---|
分子量 |
355.5 g/mol |
IUPAC 名称 |
2-(pentanoylcarbamothioylamino)-N-phenylbenzamide |
InChI |
InChI=1S/C19H21N3O2S/c1-2-3-13-17(23)22-19(25)21-16-12-8-7-11-15(16)18(24)20-14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3,(H,20,24)(H2,21,22,23,25) |
InChI 键 |
QTMNGSXXKPRAJT-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC(=S)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
规范 SMILES |
CCCCC(=O)NC(=S)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-isopropoxy-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B250025.png)

![4-isobutoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B250027.png)
![1-[4-(Benzyloxy)benzoyl]-4-methylpiperidine](/img/structure/B250029.png)
![4-(allyloxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B250032.png)
![2-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B250033.png)



![N-{4-[acetyl(methyl)amino]phenyl}-4-(2-methoxyethoxy)benzamide](/img/structure/B250040.png)
![methyl 2-{[4-(2-methoxyethoxy)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B250041.png)

